Antitrypanosomal Activity vs. Propiophenone Analog
The N(4)-phenylsemicarbazone derivative of 4'-methylacetophenone (compound 1) exhibited moderate in vitro antitrypanosomal activity against Trypanosoma brucei brucei bloodstream forms (strain 427) with an IC₅₀ of 62.54 µM. In the same study, the propiophenone 4-phenyl-3-thiosemicarbazone analog (compound 4) was 8.2-fold more potent (IC₅₀ = 7.63 µM), while the remaining two derivatives (compounds 2 and 3) were essentially inactive (IC₅₀ > 100 µM) [1]. The 4'-methyl substitution thus confers a defined, intermediate activity profile that distinguishes it from both inactive and highly potent congeners.
| Evidence Dimension | In vitro antitrypanosomal IC₅₀ |
|---|---|
| Target Compound Data | IC₅₀ = 62.54 µM (4'-methylacetophenone N(4)-phenylsemicarbazone) |
| Comparator Or Baseline | Propiophenone 4-phenyl-3-thiosemicarbazone: IC₅₀ = 7.63 µM; Other derivatives: IC₅₀ > 100 µM |
| Quantified Difference | 8.2-fold lower potency vs. propiophenone analog; >1.6-fold more active than inactive derivatives |
| Conditions | Trypanosoma brucei brucei strain 427 bloodstream forms, Alamar Blue assay |
Why This Matters
This intermediate potency makes 4'-methylacetophenone semicarbazone a valuable tool compound for probing structure-activity relationships and identifying the pharmacophoric contribution of the para-methyl group in antitrypanosomal drug discovery.
- [1] N'guessan et al. Synthesis, Characterization, trypanosomal activities on Trypanosoma brucei brucei and toxicity against Artemia salina Leach of N(4)-aryl semicarbazones and thiosemicarbazones. J. Chem. Pharm. Res., 2012, 4(2), 1164-1172. View Source
